(S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative with chlorine substituents at positions 5 and 7 of the aromatic ring and an amine group at position 1. Its hydrochloride salt (CAS 1199782-94-9) has a molecular formula of C₁₀H₁₂Cl₃N and a molar mass of 252.57 g/mol .
Properties
CAS No. |
1241684-15-0 |
|---|---|
Molecular Formula |
C10H11Cl2N |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
(1S)-5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
ZDKDCHIVZVZNMV-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)Cl)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: Chlorine atoms are introduced at the 5 and 7 positions through a chlorination reaction.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalene core.
Amination: An amine group is introduced at the 1 position through an amination reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and reduction processes, followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of naphthalene derivatives with various oxidation states.
Reduction: Fully saturated tetrahydronaphthalene derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Implications
Electronic and Steric Effects
- Chlorine vs. Bromine : Bromine’s higher polarizability may enhance van der Waals interactions in hydrophobic binding pockets, whereas chlorine’s smaller size reduces steric hindrance.
- Fluorine vs.
Pharmacokinetic Considerations
- Lipophilicity : Dichloro and dibromo analogs exhibit higher logP values than methyl or fluorine derivatives, influencing blood-brain barrier permeability.
- Metabolic Stability : Fluorine’s resistance to oxidation may prolong half-life compared to chlorine .
Biological Activity
(S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine, with the CAS number 1241684-15-0, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and its implications in various biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 216.10 g/mol |
| CAS Number | 1241684-15-0 |
Research indicates that (S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits multiple biological activities primarily through its interaction with neurotransmitter systems and potential inhibition of certain enzymes:
- Cholinesterase Inhibition : This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the treatment of Alzheimer's disease. Inhibiting these enzymes can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by reducing reactive oxygen species (ROS) levels in cellular models. This mechanism could play a role in protecting cells from oxidative stress-induced damage .
- Cytotoxicity : Some studies have indicated that (S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine may induce cytotoxic effects in cancer cell lines. For instance, it showed significant cytotoxicity against A549 lung carcinoma cells at concentrations ranging from 5 to 25 µM .
Study 1: Cholinesterase Inhibition
A study conducted by researchers focused on synthesizing various tetrahydronaphthalene derivatives for their potential as cholinesterase inhibitors. The findings revealed that (S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine demonstrated a notable inhibition rate against both AChE and BChE with IC50 values in the low micromolar range .
Study 2: Antioxidant Properties
In a cellular model evaluating the antioxidant capacity of various compounds, (S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine was found to significantly lower intracellular ROS levels. The study reported a concentration-dependent decrease in oxidative stress markers after treatment with this compound .
Study 3: Cytotoxic Effects
A cytotoxicity assay performed on A549 lung cancer cells indicated that treatment with (S)-5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine resulted in reduced cell viability and increased apoptosis rates. The compound exhibited an IC50 value of approximately 10 µM after 24 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
